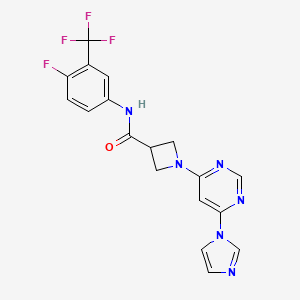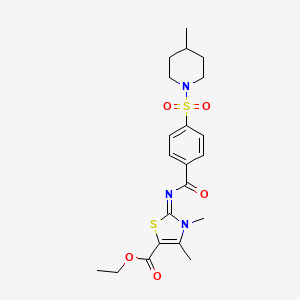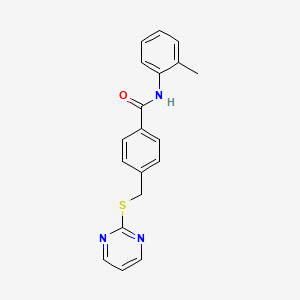
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)azetidine-3-carboxamide" is a synthetic molecule of significant interest in the field of medicinal chemistry due to its unique structure and potential biochemical applications. This compound, like others in its class, is synthesized through a series of chemical reactions and characterized using various analytical techniques to determine its structure and properties.
Synthesis Analysis
The synthesis of compounds similar to "this compound" involves multi-step organic reactions, including the ring closure reaction, Suzuki reaction, hydrolysis, and amidation reactions. Characterization is performed using FT-IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry (MS) (Qin et al., 2019).
Molecular Structure Analysis
The molecular structure is confirmed through X-ray diffraction techniques, providing insights into the crystallographic and conformational details of the compound. Density Functional Theory (DFT) calculations are also utilized to compare and validate the experimental data with theoretical models, ensuring a comprehensive understanding of the molecule's geometry and electronic structure (Qin et al., 2019).
Chemical Reactions and Properties
Chemical properties of similar compounds involve reactions like Michael addition/intramolecular cyclization, showcasing the reactivity and potential functional group transformations. These properties are crucial for further modifications and bioactivity enhancements (Jismy et al., 2019).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and stability, are essential for understanding the compound's behavior in different environments. These properties are determined using various analytical techniques and are vital for formulation and application purposes.
Chemical Properties Analysis
The chemical properties include reactivity with various reagents, stability under different conditions, and interactions with biological molecules. These aspects are crucial for predicting the compound's utility in biological systems and potential applications in drug development and other fields.
References
- Qin, Y.-M., Long, D., Zhu, X., Zhou, Z.-X., Chai, H., & Zhao, C. (2019). Synthesis, Crystal Structure, and DFT Study of a New Compound 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide. Journal of Structural Chemistry. Link to source.
- Jismy, B., Akssira, M., Knez, D., Guillaumet, G., Gobec, S., & Abarbri, M. (2019). Efficient synthesis and preliminary biological evaluations of trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines. New Journal of Chemistry. Link to source.
Applications De Recherche Scientifique
Metabolic Pathways and Bioactivation
- Research by Lindgren et al. (2013) on β-secretase inhibitors, which are structurally similar to the compound , revealed unique metabolic pathways. These pathways include N-oxidation of the pyrimidine ring and a ring contraction of the pyrimidine into an imidazole ring, providing insights into how similar compounds might be metabolized in the body (Lindgren et al., 2013).
Synthesis and Antitumor Activities
- Zhu (2015) discusses the synthesis of novel imidazole acyl urea derivatives as Raf kinase inhibitors. The intermediates in this synthesis, which include compounds structurally related to the queried chemical, showed promising antitumor activities against human gastric carcinoma cell lines (Zhu, 2015).
Structural Modifications for Drug Development
- Linton et al. (2011) explored modifications of imidazo[1,2-a]pyrimidine to reduce metabolism by aldehyde oxidase. This research is relevant as it offers strategies to modify structurally similar compounds to improve their stability and efficacy in drug development (Linton et al., 2011).
Development of Antimicrobial Agents
- Desai et al. (2014) synthesized hybrid molecules containing pyrimidine-based imidazole scaffolds, demonstrating significant antimicrobial activity. This suggests that compounds with similar structures may have potential as antimicrobial agents (Desai et al., 2014).
Anti-Inflammatory and Antitumor Potential
- The research by Kalsi et al. (1990) on synthesizing azetidinones with imidazole and pyrimidine structures showed promising anti-inflammatory and antitumor activities. This implies potential applications of related compounds in these areas (Kalsi et al., 1990).
Propriétés
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N6O/c19-14-2-1-12(5-13(14)18(20,21)22)26-17(29)11-7-28(8-11)16-6-15(24-9-25-16)27-4-3-23-10-27/h1-6,9-11H,7-8H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJGRYYUFPALFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2492599.png)
![methyl N-[1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate](/img/structure/B2492600.png)
![2-[[1-(Oxan-4-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2492603.png)


![N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2492608.png)





![(NZ)-N-[(2,2-dichlorocyclopropyl)methyl-phenyl-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B2492616.png)